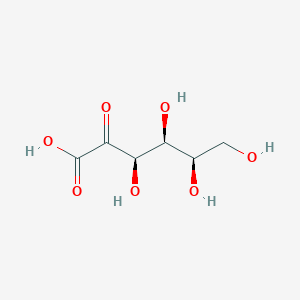

(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid

Vue d'ensemble

Description

“(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid” is also known as Shikimic acid . It is a cyclohexene, a six-membered ring compound, with three hydroxyl groups (-OH) and a carboxylic acid group (-COOH) . The molecular weight of Shikimic acid is 174.15 .

Molecular Structure Analysis

The molecular structure of Shikimic acid consists of a cyclohexene ring with three hydroxyl groups and a carboxylic acid group . The IUPAC name for Shikimic acid is "(3R,4S,5R)-3,4,5-trihydroxycyclohex-1-ene-1-carboxylate" .Physical And Chemical Properties Analysis

Shikimic acid has a molecular weight of 174.15 . More specific physical and chemical properties such as melting point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique

Antioxidant Properties

Provitamin C, like other carotenoids, is a natural antioxidant . It has the ability to scavenge free radicals, which helps protect against chronic diseases . This antioxidant property is essential for the development and maintenance of sight .

Anti-Tumor Effects

Some studies have found that antioxidant supplements, such as Provitamin C, can reduce the risk of certain types of cancer . By reducing oxidative stress, DNA damage and other deleterious cellular changes may be attenuated .

Pharmaceutical Applications

Provitamin C is used as a pharmaceutical reference standard for the quantification of the analyte in pharmaceutical formulations . It’s used in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses .

Food Industry Applications

In the food industry, Provitamin C is used to replace tartaric acid in self-rising flour or fizzies . It also replaces potassium bitartrate in baking powder and is used for the manufacture of granular effervescing salts .

Precursor to Vitamin C

Provitamin C is the direct precursor of vitamin C . It is required for collagen synthesis and is widely distributed in plants and animals . Inadequate intake results in deficiency syndromes such as scurvy .

COVID-19 Research

Provitamin C is being used in COVID-19 research . As a certified reference material, it provides highly accurate and reliable data analysis, which is crucial in the ongoing research to combat the pandemic .

Mécanisme D'action

Target of Action

Provitamin C, also known as (3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid, xylo-2-Hexulosonic acid, or d-sorbosonic acid, primarily targets cells throughout the body due to its essential role as a potent antioxidant . It is crucial for the synthesis of collagen, a protein that provides structure and strength to various body tissues .

Mode of Action

Provitamin C interacts with its targets by donating electrons, which neutralizes free radicals and other reactive oxygen species within cells . This prevents oxidative stress, which can damage cells and contribute to aging and diseases like cancer . Additionally, provitamin C acts as a cofactor in several enzymatic reactions, such as the conversion of the neurotransmitter dopamine to norepinephrine .

Biochemical Pathways

Provitamin C is involved in numerous biochemical pathways. It plays a crucial role in the synthesis of collagen, a key component of connective tissues . It also contributes to the regulation of the vascular system, the reduction of atherogenesis through regulation of collagen synthesis, and the production of prostacyclin and nitric oxide . Its antioxidant property is associated with the reduction of cancer incidences .

Pharmacokinetics

The pharmacokinetics of provitamin C is complex. Regulated primarily by a family of saturable sodium-dependent vitamin C transporters (SVCTs), the absorption and elimination of provitamin C are highly dose-dependent . The tissue-specific expression levels and subtypes of these SVCTs result in a compartmentalized distribution pattern with a diverse range of organ concentrations of provitamin C at homeostasis .

Result of Action

The action of provitamin C results in several molecular and cellular effects. Its antioxidant properties help protect cells from damage by neutralizing harmful free radicals and reducing oxidative stress . This can help prevent a variety of health conditions, including heart disease and cancer . Furthermore, provitamin C contributes to the maintenance of the vascular system and plays a role in the reduction of atherogenesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of provitamin C. For instance, exposure to light, heat, and air can degrade provitamin C, reducing its effectiveness . Additionally, certain lifestyle factors, such as diet and smoking, can affect the body’s ability to absorb and utilize provitamin C . Therefore, it’s important to store provitamin C properly and maintain a healthy lifestyle to ensure its maximum effectiveness.

Propriétés

IUPAC Name |

(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3+,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUYCZFBVCCYFD-FLRLBIABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H](C(=O)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36389-86-3 (mono-hydrochloride salt) | |

| Record name | Provitamin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID901313625 | |

| Record name | xylo-2-Hexulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |

CAS RN |

16533-48-5 | |

| Record name | xylo-2-Hexulosonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16533-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Provitamin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | xylo-2-Hexulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.